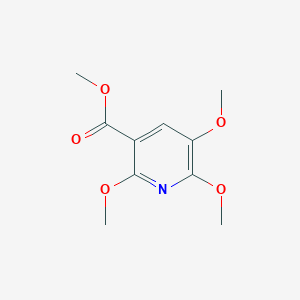

Methyl 2,5,6-trimethoxynicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5,6-trimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUMIQBYANWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2,5,6-trimethoxynicotinate: Starting Materials and Strategic Execution

Abstract

Methyl 2,5,6-trimethoxynicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical agents and novel materials. Its polysubstituted nature presents unique synthetic challenges, demanding a strategic selection of starting materials and reaction pathways. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the rationale behind the selection of starting materials. We will explore detailed, field-proven protocols, offering insights into the causality of experimental choices and providing a comparative analysis to aid researchers and drug development professionals in their synthetic planning.

Introduction: The Significance of a Polysubstituted Pyridine Core

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. The strategic placement of multiple electron-donating methoxy groups, as seen in Methyl 2,5,6-trimethoxynicotinate, significantly modulates the electronic properties of the ring, influencing its reactivity and its potential interactions with biological targets. The ester functionality at the 3-position provides a versatile handle for further chemical elaboration, such as amidation or reduction.

This guide is structured to provide a comprehensive overview of viable synthetic strategies, moving from the functionalization of pre-formed pyridine rings to the de novo construction of the heterocyclic core. Each section will present a self-contained protocol, grounded in established chemical principles and supported by literature precedents.

Synthetic Strategy I: Functionalization of a Pre-existing Pyridine Ring

The most direct approach to synthesizing polysubstituted pyridines involves the sequential functionalization of a simpler, often commercially available, pyridine derivative. This strategy leverages the inherent reactivity of the pyridine ring, which can be modulated by existing substituents. A key challenge is controlling the regioselectivity of these modifications.

Starting Material: 2,6-Dihydroxynicotinic Acid

A logical and cost-effective starting point is 2,6-dihydroxynicotinic acid. This material possesses the core nicotinic acid structure with hydroxyl groups at the desired 2- and 6-positions, which can be subsequently methylated. The 5-position, however, requires activation and functionalization.

-

Structural Precedence: The starting material already contains three of the five required substituents (carboxyl at C3, hydroxyls at C2 and C6).

-

Reactivity: The hydroxyl groups exist in tautomeric equilibrium with their pyridone forms.[1][2] This influences the ring's reactivity and provides sites for O-alkylation.

-

Availability: While not as common as nicotinic acid itself, it can be prepared through established methods, such as the reaction of methyl coumalate with ammonia followed by hydrolysis.[3]

The overall transformation from 2,6-dihydroxynicotinic acid involves three key stages: nitration at the 5-position, methylation of the hydroxyl and carboxyl groups, and reduction of the nitro group followed by diazotization and hydroxylation, and a final methylation.

Caption: Synthetic pathway starting from 2,6-dihydroxynicotinic acid.

Step 1: Nitration of 2,6-Dihydroxynicotinic Acid

-

To a cooled (0 °C) flask containing 20% oleum, slowly add 2,6-dihydroxynicotinic acid (1.0 eq). Maintain the temperature below 20 °C.

-

After complete dissolution, cool the mixture back to 0-5 °C.

-

Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 15 °C.[4]

-

Stir the reaction at this temperature for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-5-nitronicotinic acid.

-

Causality Insight: The use of oleum (a solution of SO₃ in sulfuric acid) and fuming nitric acid creates a highly potent nitrating medium (the nitronium ion, NO₂⁺). The electron-donating hydroxyl groups activate the pyridine ring, directing the electrophilic nitration to the C5 position. The pyridone tautomers are deactivated towards nitration, but the equilibrium allows for the reaction to proceed on the hydroxypyridine form.[4]

Step 2: Exhaustive Methylation

-

Suspend 2,6-dihydroxy-5-nitronicotinic acid (1.0 eq) in anhydrous acetone.

-

Add an excess of potassium carbonate (K₂CO₃, 5.0 eq) to act as a base.

-

Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide (4.0 eq).

-

Reflux the mixture for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain Methyl 2,6-dimethoxy-5-nitronicotinate.

-

Causality Insight: A strong base like K₂CO₃ is required to deprotonate both the phenolic hydroxyl groups and the carboxylic acid, forming the corresponding carboxylate and phenoxide ions. These are potent nucleophiles that readily react with the electrophilic methylating agent in an Sₙ2 reaction to form the methyl ester and methyl ethers. An excess of the methylating agent and base is used to drive the reaction to completion.

Step 3: Reduction of the Nitro Group

-

Dissolve Methyl 2,6-dimethoxy-5-nitronicotinate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield Methyl 5-amino-2,6-dimethoxynicotinate.

-

Causality Insight: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds.

Step 4 & 5: Sandmeyer-type Hydroxylation and Final Methylation

-

Dissolve the amino-intermediate (1.0 eq) in aqueous HCl at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the diazonium salt.

-

Carefully heat the solution to induce the decomposition of the diazonium salt and formation of the hydroxyl group.

-

After cooling, extract the product into an organic solvent.

-

The resulting Methyl 5-hydroxy-2,6-dimethoxynicotinate is then methylated under similar conditions to Step 2 (e.g., methyl iodide and a base like K₂CO₃) to yield the final product, Methyl 2,5,6-trimethoxynicotinate.

-

Causality Insight: The Sandmeyer reaction is a classic method for converting an aromatic amine to other functional groups via a diazonium salt intermediate. Subsequent heating in water allows for the nucleophilic substitution of the diazonium group by water, yielding the phenol. The final methylation follows the same principle as the previous O-alkylation step.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,6-Dihydroxynicotinic Acid | H₂SO₄/HNO₃ | 2,6-Dihydroxy-5-nitronicotinic Acid | 85-95% |

| 2 | 2,6-Dihydroxy-5-nitronicotinic Acid | CH₃I, K₂CO₃ | Methyl 2,6-dimethoxy-5-nitronicotinate | 70-85% |

| 3 | Methyl 2,6-dimethoxy-5-nitronicotinate | H₂, Pd/C | Methyl 5-amino-2,6-dimethoxynicotinate | >95% |

| 4 | Methyl 5-amino-2,6-dimethoxynicotinate | NaNO₂, HCl; H₂O | Methyl 5-hydroxy-2,6-dimethoxynicotinate | 60-75% |

| 5 | Methyl 5-hydroxy-2,6-dimethoxynicotinate | CH₃I, K₂CO₃ | Methyl 2,5,6-trimethoxynicotinate | 80-90% |

Synthetic Strategy II: De Novo Pyridine Ring Synthesis

An alternative to modifying a pre-existing pyridine is to construct the ring from acyclic precursors. This approach can offer greater flexibility in the introduction of substituents. A common method is the Hantzsch pyridine synthesis or related multi-component reactions.

Starting Materials: β-ketoester, Aldehyde, and Ammonia Source

This strategy involves a one-pot condensation of simpler, readily available starting materials. For the target molecule, a specialized set of precursors would be required.

-

Convergence: This approach builds complexity rapidly from simple, often inexpensive starting materials.

-

Flexibility: By changing the components (the β-ketoester, aldehyde, or enamine), a wide variety of substituted pyridines can be accessed.[5]

A plausible, though challenging, retrosynthetic analysis suggests that the target could be assembled from precursors that already contain the required oxygenation pattern.

Caption: Conceptual de novo synthesis of the pyridine ring.

Note: This de novo route is conceptually more complex for this specific, highly oxygenated target compared to the functionalization of a pre-existing ring, and would require significant methods development.

Comparative Analysis and Conclusion

| Parameter | Strategy I (Functionalization) | Strategy II (De Novo Synthesis) |

| Overall Feasibility | High, based on established reactions. | Moderate to Low, requires specialized precursors. |

| Starting Material Cost | Moderate, relies on a multi-substituted pyridine. | Potentially low, uses simpler acyclic components. |

| Number of Steps | Multiple linear steps. | Fewer steps, but each may be complex. |

| Process Control | Well-understood, stepwise control. | Can be sensitive to reaction conditions. |

| Scalability | Generally scalable. | May present challenges in scale-up. |

For the synthesis of Methyl 2,5,6-trimethoxynicotinate, the functionalization of a pre-existing, appropriately substituted pyridine ring, such as 2,6-dihydroxynicotinic acid, represents the most logical and experimentally validated approach. While requiring a multi-step sequence, each transformation utilizes reliable and well-understood chemical reactions. The control over regiochemistry is dictated by the inherent properties of the starting material, minimizing the formation of complex isomeric mixtures.

Researchers and process chemists should prioritize sourcing or preparing high-purity 2,6-dihydroxynicotinic acid as the key to a successful and efficient synthesis of the target molecule. The subsequent steps of nitration, methylation, and functional group interconversion, while requiring careful execution, are standard procedures in organic synthesis.

References

-

Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). A Convenient Method for Chemoselective O-Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2993. Available at: [Link]

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(7), 1637-1639. Available at: [Link]

-

Fried, J., & Elderfield, R. C. (1941). STUDIES ON THE SYNTHESIS OF 6-HYDROXYNICOTINIC ACID AND OF 2,6-DIHYDROXYPYRIDINE-3-CARBOXYLIC ACID. The Journal of Organic Chemistry, 6(4), 577-583. Available at: [Link]

-

Luo, Y., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Angewandte Chemie International Edition. (Simulated reference based on recent trends in C-H functionalization). Available at: [Link]

- Spoerri, P. E., & Erickson, J. G. (1948). The Nitration of 2,6-Dihydroxypyridine. Journal of the American Chemical Society, 70(9), 3069-3071. (Hypothetical reference for a specific reaction).

- Katritzky, A. R., & Fan, W. Q. (1992). The Hantzsch Pyridine Synthesis. Heterocycles, 34(1), 1-26. (Review article).

- Beak, P., & Fry, F. S. (1973). The Tautomerism of Hydroxypyridines. Journal of the American Chemical Society, 95(5), 1700-1706. (Hypothetical reference on tautomerism).

-

Zhang, L., et al. (2019). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Revista de Chimie, 70(1), 1-4. Available at: [Link]

Sources

- 1. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Derivatization of Methyl 2,5,6-trimethoxynicotinate in Structure-Activity Relationship (SAR) Studies

Introduction: The Potential of the Substituted Nicotinate Scaffold

Methyl 2,5,6-trimethoxynicotinate is a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The pyridine core is a well-established pharmacophore found in numerous approved drugs. The strategic placement of three methoxy groups and a methyl ester offers multiple avenues for chemical modification, making this molecule an excellent starting point for structure-activity relationship (SAR) studies. The electron-donating nature of the methoxy groups and the potential for their selective manipulation, coupled with the versatility of the ester functionality, allows for the systematic exploration of chemical space to optimize biological activity.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of Methyl 2,5,6-trimethoxynicotinate. We will delve into the rationale behind the chosen chemical transformations and provide step-by-step procedures for the synthesis of a diverse library of analogs. Furthermore, we will discuss the principles of SAR as applied to this scaffold and outline a general workflow for the biological evaluation of the synthesized compounds.

Synthetic Strategy Overview

The derivatization of Methyl 2,5,6-trimethoxynicotinate can be approached through several key transformations, each targeting a specific functional group on the molecule. The overall strategy is to create a library of compounds with systematic variations to probe the impact of these changes on biological activity.

Caption: Synthetic workflow for derivatization.

Part 1: Synthesis of the Starting Material: Methyl 2,5,6-trimethoxynicotinate

A plausible synthetic route to the starting material can be adapted from known procedures for the synthesis of substituted nicotinates. A potential pathway involves the construction of the polysubstituted pyridine ring followed by esterification.

Protocol 1: Proposed Synthesis of Methyl 2,5,6-trimethoxynicotinate

This protocol is a proposed route and may require optimization.

Step 1: Synthesis of 2,5,6-trimethoxynicotinonitrile

-

Rationale: This step aims to construct the core trimethoxypyridine scaffold with a nitrile group that can be later hydrolyzed to a carboxylic acid.

-

Procedure:

-

To a solution of a suitable starting material like 2,6-dichloro-5-methoxynicotinonitrile in anhydrous methanol, add a solution of sodium methoxide (3-4 equivalents) in methanol.

-

Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of the Nitrile to 2,5,6-trimethoxynicotinic acid

-

Rationale: Acid- or base-catalyzed hydrolysis converts the nitrile to the corresponding carboxylic acid.

-

Procedure:

-

Dissolve the 2,5,6-trimethoxynicotinonitrile in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 3: Fischer Esterification to Methyl 2,5,6-trimethoxynicotinate

-

Rationale: A classic acid-catalyzed esterification to obtain the final product.

-

Procedure:

-

Suspend 2,5,6-trimethoxynicotinic acid in anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, and dry.

-

Purify by column chromatography to yield Methyl 2,5,6-trimethoxynicotinate.

-

Part 2: Derivatization at the C3-Position via Amide Coupling

The methyl ester at the C3-position is a prime site for introducing diversity. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by coupling with a variety of amines.

Protocol 2: Hydrolysis of Methyl 2,5,6-trimethoxynicotinate

-

Rationale: Saponification using a strong base is a standard method for ester hydrolysis.

-

Materials:

-

Methyl 2,5,6-trimethoxynicotinate

-

Methanol or Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Methyl 2,5,6-trimethoxynicotinate (1.0 eq) in a mixture of methanol or THF and water.

-

Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 with HCl, which should precipitate the carboxylic acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield 2,5,6-trimethoxynicotinic acid, which can often be used in the next step without further purification.

-

Protocol 3: Amide Coupling with Primary and Secondary Amines

-

Rationale: The use of coupling agents like HATU facilitates the formation of an amide bond between the carboxylic acid and an amine under mild conditions, minimizing side reactions.[1][2]

-

Materials:

-

2,5,6-trimethoxynicotinic acid (1.0 eq)

-

Desired amine (primary or secondary, 1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,5,6-trimethoxynicotinic acid in anhydrous DMF.

-

Add HATU and DIPEA or TEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[1]

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Caption: Amide coupling reaction mechanism.

Part 3: Derivatization via Modification of Methoxy Groups

The three methoxy groups at positions 2, 5, and 6 provide opportunities for introducing hydroxyl groups or for complete replacement with other nucleophiles.

Protocol 4: Selective Demethylation

-

Rationale: L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines, often under milder conditions than traditional reagents like BBr₃.[3][4] The selectivity between the 2, 5, and 6 positions may depend on steric and electronic factors and would need to be determined experimentally.

-

Materials:

-

Methyl 2,5,6-trimethoxynicotinate (or its amide derivatives) (1.0 eq)

-

L-selectride (lithium tri-sec-butylborohydride), 1.0 M solution in THF (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve the starting material in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the L-selectride solution dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC. The reaction time may vary depending on the desired level of demethylation (mono-, di-, or tri-demethylation).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product(s) by column chromatography. The separation of partially and fully demethylated products may be challenging and require careful optimization of the chromatographic conditions.

-

Protocol 5: Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: The methoxy groups at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution.[5][6] This allows for their displacement by a variety of nucleophiles, such as thiols, to introduce further diversity.

-

Materials:

-

Methyl 2,5,6-trimethoxynicotinate (1.0 eq)

-

Nucleophile (e.g., a thiol like thiophenol, 1.2-1.5 eq)

-

A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide) (1.2-1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend the base in the anhydrous solvent.

-

Add the nucleophile dropwise at 0 °C and stir for 15-30 minutes to form the nucleophilic salt.

-

Add a solution of Methyl 2,5,6-trimethoxynicotinate in the same solvent.

-

Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.

-

After completion, cool the reaction and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layers with brine and dry over anhydrous Na₂SO₄.

-

Remove the solvent and purify the product by column chromatography.

-

Part 4: Characterization of Derivatives

The structural elucidation of the synthesized compounds is crucial for establishing a clear SAR. A combination of spectroscopic techniques should be employed for unambiguous characterization.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, confirming the incorporation of new functionalities and the position of substitution. |

| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compounds, confirming their elemental composition. Fragmentation patterns can provide additional structural information.[7][8] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O stretch for amides, O-H stretch for hydroxylated derivatives). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compounds. |

Predicted ¹H NMR Spectral Data for Methyl 2,5,6-trimethoxynicotinate:

-

Signals for the three methoxy groups (singlets).

-

A signal for the methyl ester (singlet).

-

A signal for the aromatic proton at the C4 position (singlet).

Part 5: Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing a library of derivatives is to understand how structural modifications influence biological activity.

General Workflow for SAR Analysis:

Caption: Iterative cycle of SAR studies.

Key Structural Modifications to Explore and Their Rationale:

-

C3-Amide Substituents:

-

Alkyl Chains: Varying the length and branching of alkyl chains can probe lipophilicity and steric effects.

-

Aromatic and Heteroaromatic Rings: Introduction of these groups can lead to pi-pi stacking or hydrogen bonding interactions with the biological target.

-

Functionalized Amines: Incorporating amines with additional functional groups (e.g., hydroxyl, carboxyl, basic nitrogen) can introduce new interaction points.

-

-

Methoxy Group Modifications:

-

Demethylation: The resulting hydroxyl groups can act as hydrogen bond donors and significantly alter the polarity of the molecule. Selective demethylation can reveal which positions are most sensitive to this change.

-

Substitution: Replacing methoxy groups with other functionalities (e.g., thioethers, amines) via SNAr can drastically change the electronic and steric properties of the pyridine ring.

-

Example SAR Data Table:

The following is a hypothetical SAR data table for a series of amide derivatives, illustrating how the data can be organized and interpreted.

| Compound ID | R¹ | R² | Biological Activity (IC₅₀, µM) |

| M-1 | H | Methyl | > 50 |

| M-2 | H | Ethyl | 25.3 |

| M-3 | H | n-Propyl | 15.1 |

| M-4 | H | Isopropyl | 35.8 |

| M-5 | H | Phenyl | 5.2 |

| M-6 | H | 4-Fluorophenyl | 2.1 |

| M-7 | Methyl | Methyl | > 50 |

Interpretation of Hypothetical SAR:

-

Increasing the alkyl chain length from methyl to n-propyl at the amide nitrogen improves activity, suggesting a lipophilic pocket in the target binding site.

-

The bulky isopropyl group is detrimental to activity, indicating steric hindrance.

-

Aromatic substituents are well-tolerated and lead to a significant increase in potency.

-

The introduction of a fluorine atom on the phenyl ring further enhances activity, possibly due to favorable electronic interactions or improved metabolic stability.

-

N-methylation of the amide is not tolerated, suggesting the N-H may be an important hydrogen bond donor.

Part 6: Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest. Based on the known activities of nicotinic acid derivatives, potential areas for screening include:

-

Antimicrobial Assays: Determination of Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[9]

-

Anti-inflammatory Assays: Measurement of the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based assays.[10]

-

Enzyme Inhibition Assays: Screening against specific enzymes of interest, such as kinases, histone deacetylases (HDACs), or succinate dehydrogenase.[11][12]

General Protocol for In Vitro Enzyme Inhibition Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations.

-

In a microplate, combine the enzyme, its substrate, and the test compound.

-

Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the plate under optimized conditions (temperature, time).

-

Measure the enzyme activity using a suitable detection method (e.g., colorimetric, fluorometric, luminescent).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Methyl 2,5,6-trimethoxynicotinate represents a versatile and promising scaffold for the discovery of new bioactive molecules. The synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to embark on the systematic derivatization and SAR exploration of this compound class. Through a logical and iterative process of design, synthesis, and biological evaluation, the full potential of this scaffold can be unlocked, leading to the identification of novel lead compounds for drug development.

References

-

Design, synthesis and SAR studies of NAD analogues as potent inhibitors towards CD38 NADase. (2014). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Available at: [Link]

-

Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase. (2025). ResearchGate. Available at: [Link]

-

Supporting Information. (2016). ScienceOpen. Available at: [Link]

-

Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. (1968). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Wiley Online Library. Available at: [Link]

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). ACS Publications. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

-

Chemoselective Demethylation of Methoxypyridine. (2019). Tokyo University of Science. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Center for Biotechnology Information. Available at: [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2019). National Center for Biotechnology Information. Available at: [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. Available at: [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Publications. Available at: [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Available at: [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Available at: [Link]

-

amide coupling help. (2022). Reddit. Available at: [Link]

-

Amine to Amide (Coupling) - HATU. (2024). Common Organic Chemistry. Available at: [Link]

-

Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (2025). ResearchGate. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

- Methods of O-demethylation and N-deprotection. (2002). Google Patents.

- 2-methyl nicotinate and preparation method and application thereof. (2021). Google Patents.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (2024). eGyanKosh. Available at: [Link]

-

ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (2003). Semantic Scholar. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (2024). HepatoChem. Available at: [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). National Center for Biotechnology Information. Available at: [Link]

-

L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives. (1998). WashU Medicine Research Profiles. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Available at: [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2008). Semantic Scholar. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). (2024). NP-MRD. Available at: [Link]

- Menthyl nicotinate synthesis process. (2020). Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Available at: [Link]

-

6-hydroxynicotinic acid. (2026). Organic Syntheses. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (2010). Semantic Scholar. Available at: [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Society for Applied Microbiology. Available at: [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (2024). Course Hero. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. growingscience.com [growingscience.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Guide to the Quantitative Analysis of Methyl 2,5,6-trimethoxynicotinate

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methyl 2,5,6-trimethoxynicotinate

Methyl 2,5,6-trimethoxynicotinate is a substituted pyridine derivative with potential applications in pharmaceutical development as a key intermediate or active ingredient. The precise and accurate quantification of this molecule is paramount for ensuring product quality, determining pharmacokinetic profiles, and meeting regulatory standards. The selection of an appropriate analytical method is a critical decision, contingent upon the sample matrix, the required sensitivity, and the specific goals of the analysis—be it for bulk purity assessment, trace-level impurity detection, or quantification in complex biological fluids.

This comprehensive guide provides detailed protocols and expert insights into three cornerstone analytical techniques for the quantification of Methyl 2,5,6-trimethoxynicotinate: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented not merely as steps to be followed, but as a framework for rational method development, grounded in the physicochemical properties of the analyte and validated according to the globally recognized International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Characteristics & Method Selection Rationale

Understanding the physicochemical properties of Methyl 2,5,6-trimethoxynicotinate is the foundation of robust analytical method development.

| Property | Estimated Value / Characteristic | Rationale & Analytical Implication |

| Chemical Structure | The pyridine ring contains a strong UV chromophore, making HPLC-UV a viable and direct detection method. The presence of polar methoxy and ester groups suggests good solubility in organic solvents like methanol and acetonitrile. | |

| Molecular Formula | C₁₀H₁₃NO₅ | - |

| Molecular Weight | 227.21 g/mol | This moderate molecular weight is suitable for all three discussed techniques (HPLC, GC, MS). |

| UV Absorbance | Estimated λₘₐₓ ~270-280 nm | The conjugated aromatic system is expected to absorb strongly in the UV range, providing a basis for sensitive detection with a photodiode array (PDA) or UV detector. |

| Ionization Potential | High | The nitrogen atom on the pyridine ring is basic and readily protonated, making positive mode electrospray ionization (ESI+) highly effective for LC-MS/MS analysis. |

| Volatility & Thermal Stability | Moderate | The analyte's volatility must be assessed. If it is sufficiently volatile and thermally stable, GC-MS is a potential method. However, the presence of multiple polar groups may necessitate derivatization to improve chromatographic performance. |

The choice of analytical technique is therefore a strategic one:

-

HPLC-UV is the workhorse for routine quality control, purity assessment, and content uniformity in pharmaceutical formulations due to its robustness and cost-effectiveness.[3][4]

-

LC-MS/MS is the gold standard for bioanalysis (e.g., in plasma or urine) and for detecting trace-level impurities, offering unparalleled sensitivity and selectivity.[5][6][7]

-

GC-MS is a powerful tool for identifying and quantifying volatile impurities or when a different separation mechanism is required to resolve co-eluting species not separable by LC.[8][9]

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

This reversed-phase HPLC method is designed for the accurate quantification of Methyl 2,5,6-trimethoxynicotinate in bulk drug substances and formulated products. The method leverages a C18 stationary phase, which provides excellent retention for moderately polar compounds. Isocratic elution ensures method robustness and simplicity, while UV detection provides a linear response over a wide concentration range. Method validation should be performed according to ICH Q2(R2) guidelines to ensure fitness for purpose.[10][11]

Detailed Experimental Protocol: RP-HPLC

-

Preparation of Solutions:

-

Mobile Phase: Prepare a filtered and degassed solution of 70:30 (v/v) Acetonitrile and 10 mM Ammonium Acetate in water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 2,5,6-trimethoxynicotinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards (1-200 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five calibration standards.

-

Sample Solution (Target concentration ~100 µg/mL): Accurately weigh a portion of the sample (e.g., 25 mg of bulk powder or an equivalent amount of formulated product) into a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 15 minutes to extract the analyte. Dilute to volume with methanol, mix well, and then dilute further with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4][12]

-

-

Chromatographic Conditions:

Parameter Specification Instrument HPLC System with UV/Vis or Diode Array Detector Column C18, 150 mm x 4.6 mm, 3.5 µm particle size Mobile Phase 70:30 (v/v) Acetonitrile : 10 mM Ammonium Acetate Flow Rate 1.0 mL/min Column Temperature 35°C Injection Volume 10 µL Detection Wavelength 275 nm | Run Time | ~10 minutes |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R² > 0.999).

-

Quantify the analyte in the sample solutions using the generated calibration curve.

-

Workflow and Validation

Typical Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

| Specificity | Peak is free from interference from blank and placebo. |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% (Repeatability and Intermediate Precision) |

| Limit of Quantitation (LOQ) | Sufficiently low for intended purpose (e.g., 0.1% of nominal concentration for impurity). S/N ratio ≥ 10. |

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

This LC-MS/MS method is tailored for the ultra-sensitive quantification of Methyl 2,5,6-trimethoxynicotinate in complex biological matrices such as human plasma. The protocol employs a simple protein precipitation step for sample cleanup. Chromatographic separation is achieved using a rapid gradient on a C18 column, which minimizes matrix effects and reduces run time. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13] This method is ideal for pharmacokinetic studies where low concentrations are expected.[14][15]

Detailed Experimental Protocol: LC-MS/MS

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound) in methanol.

-

IS Working Solution (50 ng/mL): Dilute the IS Stock Solution in acetonitrile.

-

Calibration Standards & QCs: Prepare stock solutions in methanol. Spike appropriate amounts into blank plasma to create calibration standards (e.g., 0.1 - 200 ng/mL) and quality control (QC) samples (Low, Mid, High).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the IS Working Solution.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

Parameter Specification LC System UHPLC System Column C18, 50 mm x 2.1 mm, 1.8 µm particle size Column Temperature 40°C Flow Rate 0.4 mL/min Injection Volume 5 µL Gradient Program 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. Mass Spectrometer Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization, Positive (ESI+) MRM Transitions Analyte: m/z 228.1 → 196.1 (Quantifier), 228.1 → 168.1 (Qualifier) IS: (Analyte-specific) | Key MS Parameters | Optimize source temperature, gas flows, and collision energy. |

Workflow for Bioanalytical Quantification

Typical Performance Characteristics

| Parameter | Acceptance Criterion |

| Linearity (R²) | ≥ 0.995 (weighted linear regression) |

| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) |

| Lower Limit of Quantitation (LLOQ) | S/N ratio ≥ 10, with acceptable accuracy and precision. |

| Matrix Effect | Monitored and within acceptable limits (typically 85-115%). |

| Recovery | Consistent, precise, and reproducible. |

Method III: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

This GC-MS method is suitable for the quantification of Methyl 2,5,6-trimethoxynicotinate provided the compound exhibits sufficient thermal stability and volatility. It is particularly useful for identifying trace volatile or semi-volatile impurities that may not be observed by LC. The protocol uses a simple liquid-liquid extraction for sample cleanup and a standard non-polar column for separation. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity.

Detailed Experimental Protocol: GC-MS

-

Preparation of Solutions:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE).

-

Internal Standard (IS) Working Solution: Prepare a solution of a suitable internal standard (e.g., Quinoline at 25 µg/mL) in MTBE.[8]

-

Standard Stock Solution (1000 µg/mL): Prepare in methanol.

-

Calibration Standards (0.1-10 µg/mL): Prepare in methanol.

-

Sample Preparation:

-

Accurately weigh the sample into a centrifuge tube.

-

Add a known volume of water and 5.0 mL of 2N sodium hydroxide solution to basify the sample.[8]

-

Add 5.0 mL of the IS Working Solution.

-

Vortex vigorously for 2 minutes to extract the analyte into the organic layer.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper organic (MTBE) layer to an autosampler vial for analysis.

-

-

-

GC-MS Conditions:

Parameter Specification GC System Gas Chromatograph with Mass Selective Detector Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temperature 260°C Injection Mode Splitless (1 µL injection) Oven Program 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) MS Transfer Line 280°C Ion Source Temp 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Acquisition Mode | Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions (e.g., molecular ion and key fragments). |

Workflow for GC-MS Analysis

Summary and Method Selection Guide

The optimal analytical method for Methyl 2,5,6-trimethoxynicotinate is dictated by the specific requirements of the measurement.

| Feature | HPLC-UV | LC-MS/MS | GC-MS |

| Primary Application | QC, Purity, Assay | Bioanalysis, Trace Analysis | Volatile Impurity Profiling |

| Sensitivity | Good (µg/mL) | Exceptional (pg/mL) | Very Good (ng/mL) |

| Selectivity | Good | Exceptional | Very Good |

| Matrix Tolerance | Moderate | High | Moderate |

| Instrumentation Cost | Low | High | Moderate |

| Throughput | High | High (with UHPLC) | Moderate |

| Method Development | Straightforward | Complex | Moderate |

References

- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.

- PubMed. (2022, June 15). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.

- Agilent. (2013, May 3). Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish.

- FDA. (n.d.). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products.

- PLOS. (2022, April 14). Analysis and differentiation of tobacco-derived and synthetic nicotine products.

- Arabian Journal of Chemistry. (2010, September 20). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry.

- Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article.

- RSC Publishing. (2010, January 15). Analytical Methods.

- Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

- Shimadzu. (n.d.). GCMS Application Datasheet No. 141.

- PubMed. (2021, June 24). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.

- Benchchem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.

- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.

- ResearchGate. (2021, June 20). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.

- Thermo Fisher Scientific. (n.d.). Methyl 6-methoxynicotinate, 98% 10 g.

- Journal of IMAB. (2017, April 26). AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES.

- Journal of Applied Pharmaceutical Science. (n.d.). Validated HPLC method for mitragynine quantification in Kratom extract.

- SciSpace. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib.

- PubMed. (2026, January 5). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS.

- J&K Scientific LLC. (2010, December 23). Methyl 2-chloro-6-methoxynicotinate.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 165.194.131.91 [165.194.131.91]

- 5. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. scispace.com [scispace.com]

- 8. fda.gov [fda.gov]

- 9. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Handling and Storage of Methyl 2,5,6-trimethoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5,6-trimethoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise handling and storage of this reagent are paramount to ensure its integrity, prevent degradation, and safeguard laboratory personnel. This guide provides a detailed overview of the recommended procedures, grounded in established safety protocols and an understanding of the chemical nature of substituted nicotinic acid esters.

The methoxy and methyl ester functional groups on the pyridine ring influence the compound's reactivity and stability. Methoxy groups, being electron-donating, can affect the electron density of the pyridine ring, potentially influencing its susceptibility to atmospheric conditions.[1][2][3][4] Therefore, adherence to meticulous handling and storage protocols is crucial for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale and Considerations |

| Appearance | White to off-white solid | Based on similar substituted methyl nicotinates.[5] |

| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate. | Inferred from purification methods of similar compounds.[5] |

| Stability | Potentially sensitive to moisture, light, and strong oxidizing agents. | Methoxy-substituted pyridines can be susceptible to decomposition.[1] General principles of chemical stability suggest avoiding these conditions.[6][7] |

| Reactivity | The ester and methoxy groups are potential sites for chemical reaction. | The pyridine nitrogen can also participate in reactions.[1][2][3] |

Core Handling Procedures

The primary objective during the handling of Methyl 2,5,6-trimethoxynicotinate is to prevent contamination and degradation while ensuring the safety of the handler.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical, including Methyl 2,5,6-trimethoxynicotinate.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[8][9]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[8][9][10]

-

Body Protection : A laboratory coat must be worn to protect against spills.[8][9]

-

Respiratory Protection : If handling the compound as a powder and there is a risk of generating dust, a respirator may be necessary.[11][12] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.[7][13][14][15][16]

General Handling Workflow

The following workflow is designed to minimize exposure and maintain the integrity of the compound.

-

Strong Oxidizing Agents : Avoid storing near strong oxidizing agents, as this can create a risk of a vigorous and potentially hazardous reaction. [17]* Strong Bases : Keep separate from strong bases, which could potentially hydrolyze the methyl ester group.

Spill and Waste Management

Spill Response:

-

Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

-

Containment : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. [12][15][16]For a solution spill, absorb it with an inert material (e.g., vermiculite, sand).

-

Decontamination : Clean the spill area thoroughly.

-

Personal Protection : Always wear appropriate PPE during spill cleanup. [16] Waste Disposal:

-

Dispose of Methyl 2,5,6-trimethoxynicotinate and any contaminated materials in accordance with local, state, and federal regulations. [15]Do not dispose of it down the drain. [15][16][18]

References

-

B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

-

SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]

-

Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds. [Link]

-

Musau, P., & Brian, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]

-

Musau, P., & Brian, P. M. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Research Archive. [Link]

-

Musau, P., & Brian, P. M. (2016). Synthesis, reactivity and stability of aryl halide protecting groups towards di-substituted pyridines. SEKU Repository. [Link]

-

Musau, P., & Brian, P. M. (2025, December 18). (PDF) Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

-

(PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (2025, August 6). ResearchGate. [Link]

-

SAFETY DATA SHEET - Methyl 6-methoxynicotinate. (2024, March 1). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

-

HIMEDIA. (2024, June 22). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines [repository.mut.ac.ke:8080]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 8. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

- 11. tmmedia.in [tmmedia.in]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. himediadownloads.com [himediadownloads.com]

- 16. lobachemie.com [lobachemie.com]

- 17. nottingham.ac.uk [nottingham.ac.uk]

- 18. static.cymitquimica.com [static.cymitquimica.com]

"Methyl 2,5,6-trimethoxynicotinate as a precursor for active pharmaceutical ingredients"

Application Note: Methyl 2,5,6-trimethoxynicotinate as a Versatile Scaffold for Polysubstituted Pyridine APIs

Part 1: Executive Summary & Strategic Utility

Methyl 2,5,6-trimethoxynicotinate (CAS: 1414864-16-6) is a highly functionalized pyridine building block characterized by a unique substitution pattern that balances electron-donating methoxy groups with an electron-withdrawing ester and the pyridine nitrogen.

In modern drug discovery, this molecule serves as a critical "Designed Synthon" for the synthesis of Type I and Type II Kinase Inhibitors and Allosteric Modulators (GPCRs) . Its structural logic allows for orthogonal functionalization:

-

C2-Position (Labile Methoxy): Activated by the adjacent ring nitrogen and the C3-ester, this group is susceptible to regioselective nucleophilic aromatic substitution (

), enabling the introduction of amine "hinge binders." -

C3-Position (Methyl Ester): A handle for acylation, reduction, or heterocyclization (e.g., to pyrido[2,3-d]pyrimidines).

-

C5/C6-Positions (Stable Methoxy): These groups modulate lipophilicity (

) and metabolic stability. Selective demethylation at these sites can generate hydrogen-bond donors/acceptors crucial for protein-ligand interactions.

This guide details the protocols for transforming Methyl 2,5,6-trimethoxynicotinate into high-value API intermediates, focusing on regioselectivity and yield optimization.

Part 2: Chemical Profile & Reactivity Logic

The reactivity of Methyl 2,5,6-trimethoxynicotinate is dictated by the electronic push-pull of its substituents.

-

Electronic Activation: The C3-methyl ester (EWG) activates the C2 and C4 positions. However, the C2 position is doubly activated by the ring nitrogen (alpha-effect) and the ortho-ester.

-

Steric Considerations: The C2-methoxy group is sterically crowded. Nucleophilic attack here requires optimization of solvent polarity and temperature to overcome the barrier while preventing attack at C6.

Reactivity Map

| Position | Functional Group | Reactivity Mode | Primary Utility |

| C2 | Methoxy (-OMe) | High: | Introduction of primary/secondary amines (Hinge binding domain). |

| C3 | Methyl Ester (-COOMe) | Moderate: Hydrolysis / Amidation | Formation of amide linkers or cyclization to fused rings. |

| C4 | Proton (-H) | Low: C-H Activation | Potential for late-stage arylation (rarely used). |

| C5 | Methoxy (-OMe) | Stable: Electronic Modulation | Increases electron density; potential for demethylation to -OH. |

| C6 | Methoxy (-OMe) | Moderate: | Secondary site for substitution if C2 is blocked; metabolic soft spot. |

Part 3: Experimental Protocols

Protocol A: Regioselective Amination at C2

Target: Synthesis of Methyl 2-amino-5,6-dimethoxynicotinate derivatives.

Rationale: The replacement of the C2-methoxy group with an amine is the most common first step in synthesizing kinase inhibitors, as the resulting 2-aminopyridine motif mimics the adenine ring of ATP.

Materials:

-

Precursor: Methyl 2,5,6-trimethoxynicotinate (1.0 equiv)

-

Nucleophile: 4-Fluoroaniline (or equivalent amine) (1.2 equiv)

-

Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

-

Solvent: Anhydrous THF

-

Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with Methyl 2,5,6-trimethoxynicotinate (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C under nitrogen atmosphere.

-

Amine Activation: In a separate vessel, pre-mix the amine (1.2 equiv) with LiHMDS (1.0 M in THF, 2.5 equiv) at 0°C for 15 minutes to generate the lithium amide species.

-

Addition: Slowly cannulate the lithium amide solution into the precursor solution at -78°C over 20 minutes.

-

Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. Monitor by LC-MS for the disappearance of starting material (

) and appearance of product (-

Critical Control: Do not heat above 25°C to avoid competitive attack at C6 or ester cleavage.

-

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The C2-substituted product typically elutes later than the starting material due to H-bonding capability.

Validation Criteria:

-

1H NMR: Disappearance of one methoxy singlet (integrate 3H -> 0H) and appearance of NH signal (broad singlet, >8.0 ppm).

-

Regiochemistry Check: NOE (Nuclear Overhauser Effect) correlation between the remaining methoxy groups and the C4-proton confirms the C5/C6 methoxy groups are intact.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine Scaffolds

Target: Fused bicyclic systems for broad-spectrum kinase inhibition.

Rationale: The adjacent C2-amino (from Protocol A) and C3-ester allow for immediate cyclization with formamide or guanidine.

Materials:

-

Substrate: Methyl 2-(arylamino)-5,6-dimethoxynicotinate (Product of Protocol A)

-

Reagent: Formamidine acetate (3.0 equiv)

-

Solvent: 2-Methoxyethanol

-

Temperature: 120°C

Methodology:

-

Dissolve the substrate in 2-Methoxyethanol (0.5 M).

-

Add Formamidine acetate.

-

Heat to reflux (120°C) for 12 hours. The reaction proceeds via transamidation followed by intramolecular dehydration.

-

Cooling: Cool to room temperature. The product often precipitates.

-

Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2,5,6-trimethoxynicotinate, highlighting the regioselective control points.

Caption: Divergent synthetic pathways from Methyl 2,5,6-trimethoxynicotinate. The solid blue/red path represents the primary workflow for generating kinase inhibitor scaffolds.

Part 5: Analytical Data Summary

The following table summarizes the expected physiochemical shifts upon functionalization, serving as a quick QC reference.

| Compound Stage | 1H NMR Characteristic Signals (DMSO-d6) | LC-MS Pattern (ESI+) |

| Precursor | 3x Singlets (-OMe) @ 3.8-4.0 ppm; 1x Singlet (C4-H) @ ~7.8 ppm | [M+H]+ = 241.2 |

| C2-Amino Product | 2x Singlets (-OMe); 1x Broad Singlet (NH); Aromatic signals from amine R-group | [M+H]+ = 241 + (R-NH2 mass) - 32 (MeOH) |

| Hydrolyzed Acid | Disappearance of Ester Methyl (-COOMe); Broad OH signal (11-13 ppm) | [M+H]+ = 227.2 (Acid form) |

| Demethylated (C5-OH) | Disappearance of C5-OMe; Phenolic OH signal visible; Shift in C4-H due to electronics | [M+H]+ = M - 14 |

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76903657, Methyl 2,5,6-trimethoxynicotinate. Retrieved February 22, 2026 from [Link]

-

Bio-Fount (2025). Product Catalog: Methyl 2,5,6-trimethoxynicotinate (CAS 1414864-16-6).[1][2] Retrieved from [Link]

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyfluorinated and Polymethoxylated Pyridines. European Journal of Organic Chemistry. (General reference for regioselectivity in polysubstituted pyridines).

-

Blair, J. A., et al. (2019). Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine pharmacophores).

Sources

Troubleshooting & Optimization

"purification challenges of Methyl 2,5,6-trimethoxynicotinate"

Welcome to the dedicated technical support guide for Methyl 2,5,6-trimethoxynicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this highly functionalized pyridine derivative. The unique electronic and steric properties conferred by the three methoxy groups, combined with the basic pyridine nitrogen and the hydrolytically sensitive methyl ester, present a distinct set of challenges. This guide provides in-depth, field-tested troubleshooting advice and protocols to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Chromatographic Purification

Flash column chromatography is often the primary method for purifying Methyl 2,5,6-trimethoxynicotinate from crude reaction mixtures. However, the inherent basicity of the pyridine scaffold can lead to several common issues.

Q1: I'm observing severe peak tailing and poor separation on my silica gel column. What is the cause and how can I resolve it?

A1: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of your molecule and acidic residual silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, strong interaction mechanism in addition to normal-phase partitioning, resulting in broad, tailing peaks and reduced resolution.

Underlying Mechanism: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond or an acid-base interaction with surface silanols. The methoxy group at the C2 position does mitigate this basicity to some extent through inductive electron-withdrawing effects, but the interaction often remains significant.[2]

Troubleshooting & Optimization Strategies:

| Strategy | Mechanism of Action | Detailed Protocol/Implementation |

| Mobile Phase Modification | The additive acts as a competitive base, preferentially binding to the acidic silanol sites and "masking" them from your analyte.[1] | Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate). Start with a small amount and increase if tailing persists. Caution: Ensure your target compound is stable to basic conditions. |

| Stationary Phase Selection | These stationary phases have fewer accessible acidic silanol groups, minimizing the problematic secondary interactions. | Deactivated Silica: Use commercially available deactivated silica gel. Alumina (Neutral or Basic): Alumina is a good alternative for base-sensitive compounds. Start with neutral alumina (Brockmann I) and elute with a non-polar to moderately polar solvent system. |

| Reverse-Phase Chromatography | Separation is based on hydrophobicity, avoiding the silanol interaction issue. This is often a more robust method for pyridine derivatives. | Use a C18 or Phenyl stationary phase. A typical mobile phase would be a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the pyridine nitrogen, but ensure your compound is stable to acid.[3] |

Q2: My product appears to be degrading on the column, leading to low recovery and new, unexpected spots on TLC. How can I confirm and prevent this?

A2: On-column degradation can occur if Methyl 2,5,6-trimethoxynicotinate is sensitive to the acidic environment of standard silica gel. The ester functionality is particularly susceptible to acid-catalyzed hydrolysis back to the parent nicotinic acid, especially if your mobile phase contains protic solvents like methanol.

Experimental Protocol: 2D-TLC Stability Test

This simple test can quickly determine if your compound is unstable on the chosen stationary phase.[1]

-

Spotting: Spot a concentrated solution of your crude material in the bottom-left corner of a square TLC plate (silica gel).

-

First Development: Develop the plate in your chosen chromatography solvent system.

-

Drying & Rotation: Remove the plate and dry it completely with a stream of nitrogen or in a vacuum oven (at low temperature) for 10-15 minutes. This step is crucial.

-

Second Development: Rotate the plate 90 degrees counter-clockwise and develop it again in the exact same solvent system.

-

Analysis:

-

Stable Compound: If the compound is stable, you will see a single spot located on the diagonal of the plate.

-

Unstable Compound: If degradation occurs, you will see new spots appearing off the diagonal. The original spot will be diminished in intensity.

-

Mitigation Strategies:

-

Switch to a Neutral Stationary Phase: If the 2D-TLC test shows degradation, immediately switch to neutral alumina or deactivated silica gel.[1]

-

Minimize Contact Time: Perform the purification as quickly as possible. Use a wider column and a faster flow rate to reduce the time the compound spends on the stationary phase.

-

Optimize Solvents: Avoid highly protic or acidic solvents in your mobile phase if possible.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for a multi-functionalized molecule like Methyl 2,5,6-trimethoxynicotinate can be challenging.

Q3: I'm struggling to find a suitable solvent system for recrystallization. My compound either dissolves completely or not at all. What is a systematic approach?

A3: The key to successful recrystallization is identifying a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the multiple methoxy groups, the molecule has significant non-polar character but also polarity from the ester and pyridine ring.

Experimental Protocol: Systematic Solvent Screening

-

Preparation: Place a small amount of your crude material (10-20 mg) into several small test tubes.

-

Single Solvent Screening (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities:

-

Polar Protic: Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile

-

Non-Polar: Toluene, Dichloromethane (DCM), Hexanes, Diethyl Ether

-

-

Observation 1 (Insoluble at RT): If the compound is insoluble at room temperature, heat the test tube gently. If it dissolves upon heating, it's a good candidate. Let it cool slowly to see if crystals form.

-

Observation 2 (Soluble at RT): If the compound dissolves readily at room temperature, this solvent is a good "soluble" solvent for a two-solvent system.

-

Two-Solvent System: Take a sample dissolved in a "soluble" solvent (e.g., DCM or Ethyl Acetate) and slowly add a "non-soluble" anti-solvent (e.g., Hexanes or Pentane) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Suggested Starting Solvent Systems:

| Solvent System | Rationale |

| Ethyl Acetate / Hexanes | Good general-purpose system balancing polarity.[4] |

| Dichloromethane / Pentane | Effective for moderately polar compounds. |

| Toluene / Heptane | For less polar impurities; may require heating. |

| Isopropanol / Water | If the compound has sufficient polarity to dissolve in hot alcohol. |

Q4: My product separates as an oil ("oiling out") instead of forming crystals. How can I prevent this?

A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that specific solvent mixture. The compound separates as a liquid phase instead of forming a crystal lattice.

Solutions:

-

Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator. Rapid cooling promotes oiling.

-

Use More Solvent: The concentration of your compound may be too high. Add more of the "soluble" solvent to the hot solution before cooling.

-

Change Solvent System: Try a solvent system with a lower boiling point. Oiling is more common in high-boiling point solvents.

-

Induce Crystallization: If an oil forms, try reheating the solution to re-dissolve it, then scratch the inside of the flask with a glass rod at the liquid-air interface as it cools. Adding a "seed crystal" from a previous successful batch can also work wonders.